2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives. The process includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent like chloroform. The reaction conditions are carefully controlled to ensure the selective iodination at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents like sodium methoxide or bromine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or metal-free oxidation.
Scientific Research Applications
2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs with various biological activities, including antimicrobial, antitumor, and antiviral properties.
Material Science: The compound’s unique structural properties make it useful in the development of optical media for data storage and light-sensitive dyes.
Biological Probes: It is employed as a fluorescent probe for the in vitro and in vivo determination of metal ions like mercury and iron.
Mechanism of Action
The mechanism of action of 2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine: Another halogenated derivative with similar biological activities.
Zolpidem: A well-known sedative and anxiolytic drug that contains the imidazo[1,2-a]pyridine moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12IN3 |
---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C10H12IN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 |
InChI Key |
IIXHRUDJNPTKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)I)NC |
Origin of Product |
United States |
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